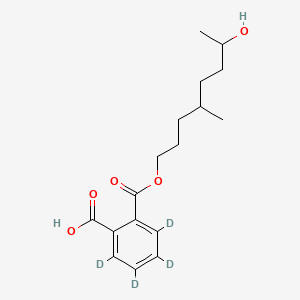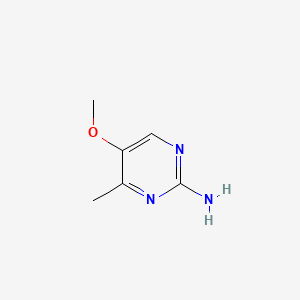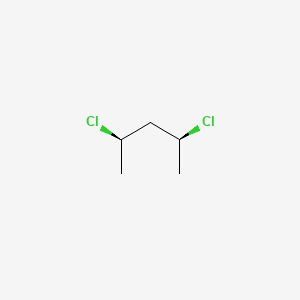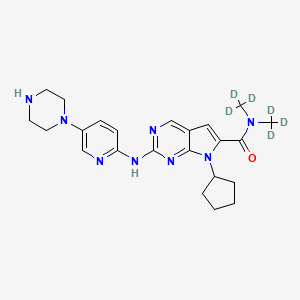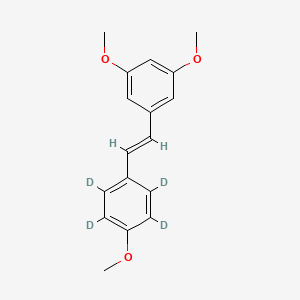
trans-Trismethoxyresveratrol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Trismethoxy Resveratrol-d4: ist eine deuterierte Form von trans-Trismethoxy Resveratrol, einem Polyketidsynthase-abgeleiteten Stilben. Diese Verbindung wird hauptsächlich als interner Standard für die Quantifizierung von trans-Trismethoxy Resveratrol in verschiedenen analytischen Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet . Es ist bekannt für seine vielfältigen biologischen Aktivitäten, einschließlich der Zytotoxizität gegenüber verschiedenen Krebszelllinien .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von trans-Trismethoxy Resveratrol-d4 beinhaltet die Deuterierung von trans-Trismethoxy ResveratrolDies kann durch verschiedene Methoden erreicht werden, darunter die katalytische Hydrierung in Gegenwart von Deuteriumgas oder die Verwendung deuterierter Reagenzien .
Industrielle Produktionsmethoden: Die industrielle Produktion von trans-Trismethoxy Resveratrol-d4 folgt ähnlichen synthetischen Routen, aber in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Produkts zu gewährleisten. Die Verbindung wird normalerweise in einer Lösung von Methylacetat formuliert, um die Verwendung in analytischen Anwendungen zu erleichtern .
Chemische Reaktionsanalyse
Arten von Reaktionen: trans-Trismethoxy Resveratrol-d4 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien umfassen Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von trans-Trismethoxy Resveratrol-d4 zur Bildung von Chinonen führen, während die Reduktion zur Bildung von Dihydroderivaten führen kann .
Wissenschaftliche Forschungsanwendungen
trans-Trismethoxy Resveratrol-d4 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Industrie: Wird bei der Entwicklung von hochreinen Lipidstandards und der pharmazeutischen Forschung eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von trans-Trismethoxy Resveratrol-d4 beinhaltet mehrere molekulare Zielstrukturen und Signalwege:
Hemmung der NF-κB-Aktivierung: trans-Trismethoxy Resveratrol-d4 hemmt die Aktivierung des nuklearen Faktor-Kappa-Leichtketten-Enhancers von aktivierten B-Zellen (NF-κB) in HEK293T-Zellen, der eine entscheidende Rolle bei Entzündungen und Krebs spielt.
Hemmung der Angiogenese: Die Verbindung hemmt die Angiogenese in Zebrafischembryonen, was der Prozess der Bildung neuer Blutgefäße ist, ein entscheidender Schritt bei der Entstehung von Krebs.
Zytotoxizität gegenüber Krebszellen: trans-Trismethoxy Resveratrol-d4 zeigt zytotoxische Wirkungen auf verschiedene Krebszelllinien, was zu Zelltod führt.
Wissenschaftliche Forschungsanwendungen
trans-Trismethoxy resveratrol-d4 has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Trans-Trismethoxy Resveratrol-d4 (TMR-d4) is a methyl analog of resveratrol . The primary targets of TMR-d4 are the stearoyl-CoA desaturase genes, fat-6 and fat-7 . These genes play a crucial role in lipid metabolism .
Mode of Action
TMR-d4 interacts with its targets, the stearoyl-CoA desaturase genes, by downregulating them . This downregulation leads to a decrease in the desaturation index of fatty acids, specifically the ratio of oleic acid to stearic acid .
Biochemical Pathways
The downregulation of the stearoyl-CoA desaturase genes by TMR-d4 affects the lipid metabolism pathway . This results in a significant reduction in triglyceride accumulation . Additionally, TMR-d4 has been shown to suppress the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways .
Pharmacokinetics
It is known that the bioavailability of resveratrol, the parent compound of tmr-d4, is relatively low . This suggests that the bioavailability of TMR-d4 may also be low, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of TMR-d4’s action include the inhibition of fat accumulation and the suppression of inflammation . Specifically, TMR-d4 has been found to significantly reduce triglyceride accumulation in Caenorhabditis elegans . It also suppresses lipopolysaccharide-induced inflammation through the inactivation of MAPK and NF-κB pathways in RAW 264.7 cells .
Action Environment
The action, efficacy, and stability of TMR-d4 can be influenced by various environmental factors. For instance, the concentration of TMR-d4 can affect its efficacy. In a study, treatment with TMR-d4 (100 and 200 μM) for 4 days significantly reduced triglyceride accumulation in Caenorhabditis elegans . .
Biochemische Analyse
Biochemical Properties
TMR interacts with stearoyl-CoA desaturase genes, fat-6 and fat-7 . These interactions result in a decrease in the desaturation index of fatty acids, the ratio of oleic acid to stearic acid . This suggests that TMR inhibits fat accumulation by downregulating stearoyl-CoA desaturase .
Cellular Effects
TMR has significant effects on lipid metabolism in cells. Treatment with TMR for 4 days significantly reduced triglyceride accumulation in Caenorhabditis elegans, without affecting nematode growth, food intake, and reproduction .
Molecular Mechanism
The molecular mechanism of TMR involves its interaction with stearoyl-CoA desaturase genes, fat-6 and fat-7 . The downregulation of these genes by TMR leads to a decrease in the desaturation index of fatty acids .
Temporal Effects in Laboratory Settings
The effects of TMR on lipid metabolism have been observed over a period of 4 days in laboratory settings . During this period, TMR significantly reduced triglyceride accumulation in Caenorhabditis elegans .
Dosage Effects in Animal Models
The effects of TMR on lipid metabolism have been studied in the nematode model, Caenorhabditis elegans . The specific dosage effects of TMR in animal models are not mentioned in the available literature.
Metabolic Pathways
TMR is involved in the lipid metabolism pathway, where it interacts with stearoyl-CoA desaturase genes, fat-6 and fat-7 . These interactions lead to a decrease in the desaturation index of fatty acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-trismethoxy resveratrol-d4 involves the deuteration of trans-trismethoxy resveratrolThis can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents .
Industrial Production Methods: Industrial production of trans-trismethoxy resveratrol-d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually formulated in a solution of methyl acetate for ease of use in analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Trismethoxy resveratrol-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trans-trismethoxy resveratrol-d4 can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
trans-Trismethoxy Resveratrol: Die nicht-deuterierte Form der Verbindung, bekannt für ihre biologischen Aktivitäten und in ähnlichen Anwendungen eingesetzt.
Pinostilben: Ein methyliertes Analog von Resveratrol mit erhöhter Stabilität und Bioverfügbarkeit.
Einzigartigkeit: trans-Trismethoxy Resveratrol-d4 ist einzigartig aufgrund seiner deuterierten Form, die eine erhöhte Stabilität bietet und eine präzise Quantifizierung in analytischen Anwendungen ermöglicht. Die Deuteriumatome in der Verbindung machen sie zu einem idealen internen Standard für Massenspektrometrie-Techniken .
Eigenschaften
IUPAC Name |
1,2,4,5-tetradeuterio-3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNBPHYVRHYCC-XEGZCKIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OC)OC)[2H])[2H])OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
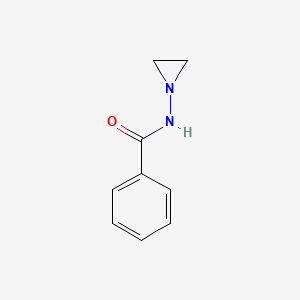
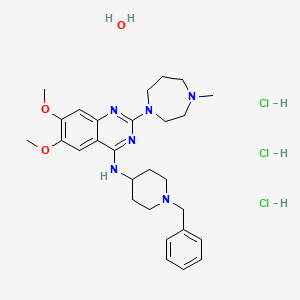
![5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol](/img/structure/B592692.png)
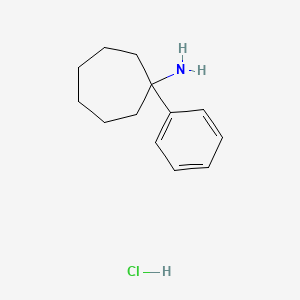
![1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene](/img/structure/B592694.png)
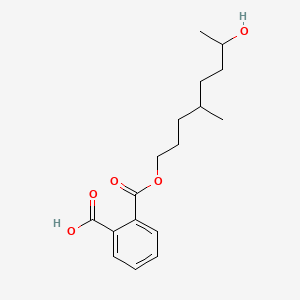
![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide](/img/structure/B592696.png)
